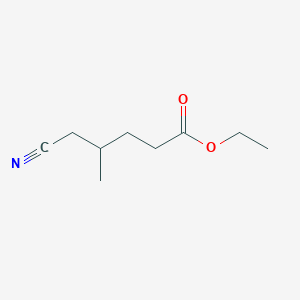

Ethyl 5-cyano-4-methylpentanoate

Descripción

Ethyl 5-cyano-4-methylpentanoate is an organic ester featuring a cyano (-CN) group at the fifth carbon and a methyl (-CH₃) substituent at the fourth carbon of a pentanoate backbone. The cyano group enhances polarity and may facilitate nucleophilic reactions, while the methyl group increases lipophilicity, influencing solubility and bioavailability .

Propiedades

Número CAS |

52162-21-7 |

|---|---|

Fórmula molecular |

C9H15NO2 |

Peso molecular |

169.22 g/mol |

Nombre IUPAC |

ethyl 5-cyano-4-methylpentanoate |

InChI |

InChI=1S/C9H15NO2/c1-3-12-9(11)5-4-8(2)6-7-10/h8H,3-6H2,1-2H3 |

Clave InChI |

MZEHKKRVARSMQA-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)CCC(C)CC#N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 5-cyano-4-methylpentanoate can be synthesized through the esterification of 5-cyano-4-methylpentanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of ethyl 5-cyano-4-methylpentanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 5-cyano-4-methylpentanoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 5-cyano-4-methylpentanoic acid and ethanol.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.

Substitution: Various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed:

Hydrolysis: 5-cyano-4-methylpentanoic acid and ethanol.

Reduction: 5-amino-4-methylpentanoic acid.

Substitution: Corresponding substituted esters or amides.

Aplicaciones Científicas De Investigación

Ethyl 5-cyano-4-methylpentanoate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.

Mecanismo De Acción

The mechanism of action of ethyl 5-cyano-4-methylpentanoate depends on the specific reactions it undergoes. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water molecules, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the cyano group is converted to an amine group through the transfer of hydrogen atoms from the reducing agent.

Comparación Con Compuestos Similares

Ethyl 4-cyano-2,2-difluoro-5-phenoxypentanoate

This compound () shares the cyano and ethyl ester groups but introduces difluoro (-F₂) and phenoxy (-OPh) substituents. The phenoxy group adds aromaticity, which could improve stability in UV light or oxidative environments .

Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate

Featuring a propargyl alkyne and diphenyl groups (), this ester exhibits significant steric hindrance and conjugation, which may reduce reaction rates in nucleophilic additions. Its crystal structure (CCDC 1901024) reveals planar alignment of the alkyne and ester groups, suggesting stable packing behavior—a contrast to the less bulky target compound .

Halogenated Derivatives ()

Compounds like Ethyl 5-(2-chloro-4-fluorophenoxy)pentanoate and Ethyl 5-(2-bromo-4-chlorophenoxy)pentanoate incorporate halogens (-Cl, -F, -Br). However, halogenation may also elevate toxicity risks compared to the non-halogenated target compound .

Data Tables

Table 1: Key Properties of Ethyl 5-cyano-4-methylpentanoate and Analogs

Table 2: Reactivity Comparison

Research Findings

- Electronic Effects: Cyano and halogen groups lower LUMO energy, facilitating nucleophilic attacks. Methyl groups provide steric shielding, slowing undesired side reactions .

- Bioactivity: Halogenated phenoxy esters () show MIC values < 50 µg/mL against fungal pathogens (Table 26, ), whereas non-halogenated analogs like the target compound may require higher doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.